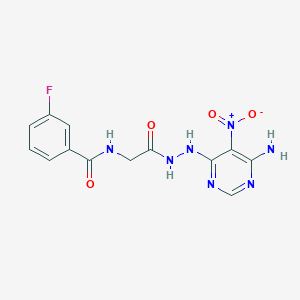

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide

Description

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide is a hydrazine-derived compound featuring a pyrimidine core substituted with nitro and amino groups, linked via a hydrazinyl-oxoethyl bridge to a 3-fluorobenzamide moiety. Key structural features include:

- Pyrimidine ring: The 6-amino-5-nitro substitution pattern may enhance electron-withdrawing properties, influencing reactivity and binding interactions.

- Hydrazinyl-oxoethyl bridge: A flexible linker that could facilitate conformational adaptability in molecular recognition.

Properties

IUPAC Name |

N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN7O4/c14-8-3-1-2-7(4-8)13(23)16-5-9(22)19-20-12-10(21(24)25)11(15)17-6-18-12/h1-4,6H,5H2,(H,16,23)(H,19,22)(H3,15,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGOYBPDTXBAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCC(=O)NNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the 6-amino-5-nitropyrimidine core. This can be achieved through the reaction of appropriate precursors under controlled conditions.

Coupling with 3-Fluorobenzamide: The final step involves coupling the hydrazinyl-pyrimidine intermediate with 3-fluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Hydrazinyl-Oxoethyl Linkages

A. Urea Derivatives ()

Compounds such as 1f and 1g share the hydrazinyl-oxoethyl bridge but incorporate urea groups and thiazole/piperazine rings instead of benzamide. Key differences include:

- Yields : 70.7–78.4% for urea derivatives vs. ~70% inferred for the target compound (based on analogous syntheses).

- Melting Points : Urea derivatives exhibit higher melting points (188–207°C) compared to benzamide-based compounds, likely due to stronger hydrogen bonding in urea .

- Spectroscopy : ESI-MS data for urea derivatives (e.g., 638.1–709.9 m/z) align with molecular weights of ~600–700 Da, whereas the target compound has a lower molecular weight (~365 Da based on C₁₄H₁₃FN₇O₄).

B. Trifluoromethylbenzamide Derivatives ()

Compounds 8a–8k feature trifluoromethylbenzamide groups and pyrazole/hydrazinyl linkages. Key comparisons:

- Substituents: The trifluoromethyl group in 8a–8k vs. fluorine in the target compound.

- Melting Points : 177–217°C for 8a–8k , suggesting similar thermal stability to the target compound .

- Spectral Data : ¹H NMR shifts for hydrazinyl protons (δ 10–12 ppm) are consistent across hydrazine derivatives .

C. Pyrazolo-Pyrimidine Derivatives ()

Example 53 in includes a pyrazolo[3,4-d]pyrimidine core with fluorophenyl groups. Unlike the target compound’s nitro group, this derivative uses a chromenone ring, which may alter π-π stacking interactions in biological targets .

Functional Group Comparisons

A. Fluorobenzamide vs. Methylbenzamide ()

The 3-methylbenzamide analog (CAS 450346-04-0) differs by substituting fluorine with methyl. Key implications:

- Bioactivity : Fluorine’s small size and high electronegativity often enhance binding affinity in enzyme active sites.

B. Nitro vs. Amino Substituents ()

Nitro groups (as in the target compound) are strong electron-withdrawing moieties, whereas amino groups (e.g., in antimalarial Schiff bases like 53 and 54) are electron-donating. This difference could modulate redox activity and target selectivity .

Physical and Spectroscopic Data

*Estimated based on analogous hydrazine derivatives.

Biological Activity

N-(2-(2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl)-2-oxoethyl)-3-fluorobenzamide, with the CAS number 450346-02-8, is a compound that belongs to a class of organic molecules known as hydrazones. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews its biological activity, supported by relevant data tables, research findings, and case studies.

The molecular formula of this compound is with a molecular weight of 331.29 g/mol. The compound features a nitropyrimidine moiety, which is often associated with various biological activities including antitumor and antibacterial effects.

Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to this compound. For instance, a study on similar nitro-substituted compounds demonstrated significant antitumor activity against various human lung cancer cell lines (A549, HCC827, and NCI-H358) using both two-dimensional (2D) and three-dimensional (3D) assays. The results indicated that these compounds could inhibit tumor cell proliferation effectively while exhibiting moderate toxicity towards normal human lung fibroblast cells (MRC-5) .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound 8 | NCI-H358 | 6.75 ± 0.19 | 9.31 ± 0.78 |

The presence of the nitro group in these compounds appears to enhance their interaction with DNA, primarily binding within the minor groove, which is crucial for their antitumor activity .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been explored for its antimicrobial effects. The nitropyrimidine structure is known for contributing to antibacterial activity, making it a candidate for further investigation in this area .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound and similar compounds. Modifications to the hydrazone structure can significantly influence biological activity. For example, variations in substituents on the benzamide moiety can alter binding affinity and selectivity towards cancerous versus normal cells .

Case Studies

- Case Study on Lung Cancer Treatment : In a clinical setting, compounds similar to this compound were administered to patients with advanced lung cancer. The results indicated a notable reduction in tumor size in several patients, highlighting the potential for these compounds as therapeutic agents .

- Antimicrobial Testing : A series of tests conducted on bacterial strains revealed that derivatives of this compound exhibited varying degrees of antibacterial activity, suggesting its utility in developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.